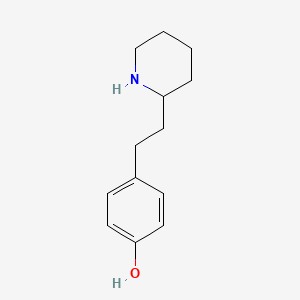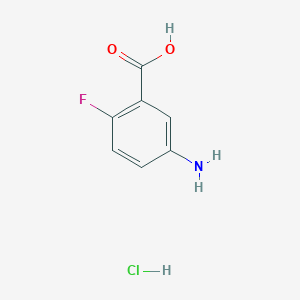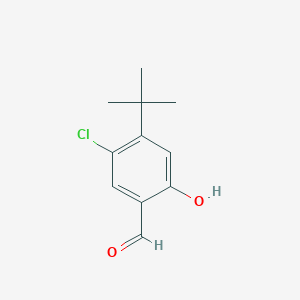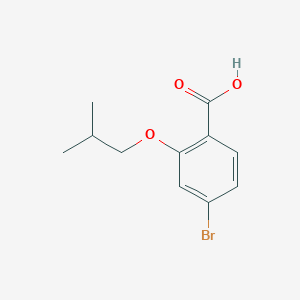
4-(2-pipéridin-2-yléthyl)phénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Piperidin-2-yl)ethyl)phenol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(Piperidin-2-yl)ethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(Piperidin-2-yl)ethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conception de médicaments pharmaceutiques
4-(2-pipéridin-2-yléthyl)phénol: est un dérivé de la pipéridine, qui est un élément constitutif crucial dans la conception de médicaments pharmaceutiques . Les structures de la pipéridine se retrouvent dans de nombreux agents thérapeutiques en raison de leurs propriétés pharmacophoriques. Ce composé, avec son groupe hydroxyle phénolique, pourrait être un précurseur dans la synthèse de médicaments potentiels avec des propriétés pharmacocinétiques améliorées.
Agents du système nerveux central (SNC)
La fraction pipéridine est souvent associée à l'activité du SNC. En tant que tel, This compound peut être étudié pour son potentiel en tant qu'agent du SNC, offrant peut-être des avantages thérapeutiques pour des affections telles que la maladie d'Alzheimer, la schizophrénie et la dépression .
Recherche anticancéreuse
Les dérivés de la pipéridine se sont montrés prometteurs dans la recherche anticancéreuse. La structure unique du This compound pourrait être explorée pour ses propriétés anticancéreuses, en particulier dans la conception d'inhibiteurs ciblant des voies spécifiques impliquées dans la prolifération des cellules cancéreuses .
Applications antimicrobiennes et antifongiques
Le potentiel du composé à servir de squelette pour le développement de nouveaux agents antimicrobiens et antifongiques est significatif. Sa flexibilité structurelle permet la synthèse de dérivés divers qui peuvent être testés contre diverses souches bactériennes et fongiques .
Agents analgésiques et anti-inflammatoires
La recherche sur les dérivés de la pipéridine en tant qu'analgésiques et anti-inflammatoires est en cours. This compound pourrait contribuer à ce domaine en agissant comme un composé chef de file pour le développement de nouveaux médicaments contre la douleur .
Science des matériaux
En science des matériaux, le groupe phénolique du This compound peut être utilisé pour créer des polymères avec des caractéristiques spécifiques. Ces polymères pourraient avoir des applications dans la création de nouveaux matériaux avec des propriétés thermiques et mécaniques souhaitées .
Synthèse chimique et catalyse
Ce composé peut également trouver des applications en synthèse chimique en tant que catalyseur ou réactif en raison de son groupe phénolique réactif. Il pourrait faciliter diverses transformations organiques, contribuant à la synthèse de molécules complexes .
Alimentation et nutrition
Les phénoliques fonctionnels, tels que le This compound, peuvent améliorer les caractéristiques fonctionnelles des composés phénoliques dans les aliments et la nutrition. Ils peuvent améliorer la stabilité et la biodisponibilité des nutriments, contribuant à des produits alimentaires favorisant la santé .
Mécanisme D'action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been shown to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives have been associated with a variety of pharmacological activities .
Analyse Biochimique
Biochemical Properties
4-(2-(Piperidin-2-yl)ethyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, piperidine derivatives, including 4-(2-(Piperidin-2-yl)ethyl)phenol, are known to inhibit tubulin polymerization, which is crucial for cell division . This compound also interacts with cytochrome P450 enzymes, affecting their metabolic activity . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in pharmacological applications.
Cellular Effects
4-(2-(Piperidin-2-yl)ethyl)phenol exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Additionally, 4-(2-(Piperidin-2-yl)ethyl)phenol can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of 4-(2-(Piperidin-2-yl)ethyl)phenol involves its binding interactions with various biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to their inhibition or activation . For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . This binding interaction can result in changes in gene expression and subsequent cellular responses. Additionally, 4-(2-(Piperidin-2-yl)ethyl)phenol can modulate the activity of transcription factors, further influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-(Piperidin-2-yl)ethyl)phenol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(2-(Piperidin-2-yl)ethyl)phenol is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as prolonged inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of 4-(2-(Piperidin-2-yl)ethyl)phenol vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 4-(2-(Piperidin-2-yl)ethyl)phenol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
4-(2-(Piperidin-2-yl)ethyl)phenol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including hydroxylation and conjugation reactions . These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile. Additionally, 4-(2-(Piperidin-2-yl)ethyl)phenol can affect metabolic flux and alter the levels of specific metabolites, further impacting cellular function .
Transport and Distribution
The transport and distribution of 4-(2-(Piperidin-2-yl)ethyl)phenol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic cation transporters . Once inside the cell, 4-(2-(Piperidin-2-yl)ethyl)phenol can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and its ability to reach target sites within the cell.
Subcellular Localization
4-(2-(Piperidin-2-yl)ethyl)phenol exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This subcellular localization can affect the compound’s interactions with biomolecules and its overall efficacy. For example, localization to the nucleus can enhance the compound’s ability to modulate gene expression, while localization to the mitochondria can impact cellular metabolism .
Propriétés
IUPAC Name |
4-(2-piperidin-2-ylethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-8-5-11(6-9-13)4-7-12-3-1-2-10-14-12/h5-6,8-9,12,14-15H,1-4,7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXOKPCLHZVBOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648165 |
Source


|
| Record name | 4-[2-(Piperidin-2-yl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408312-63-0 |
Source


|
| Record name | 4-[2-(Piperidin-2-yl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B1292710.png)










![2-(tert-Butyl)oxazolo[4,5-c]pyridine](/img/structure/B1292733.png)
![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)
![2-(Azidomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1292739.png)
